molecular formula C10H13N3O3 B2472060 N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide CAS No. 1423442-94-7

N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide

Numéro de catalogue B2472060
Numéro CAS: 1423442-94-7
Poids moléculaire: 223.232
Clé InChI: DFJNLCVUFWFMHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a vital role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has shown potential in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.

Mécanisme D'action

CPP-115 works by inhibiting the enzyme N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide-AT, which is responsible for the breakdown of this compound. By inhibiting this compound-AT, CPP-115 increases the concentration of this compound in the brain, leading to enhanced N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission. This increased N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission is thought to be responsible for the therapeutic effects of CPP-115.
Biochemical and Physiological Effects
The increased N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission caused by CPP-115 has various biochemical and physiological effects. This compound is the primary inhibitory neurotransmitter in the brain, and increased N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission leads to decreased neuronal excitability. This decreased neuronal excitability is thought to be responsible for the anticonvulsant effects of CPP-115. Additionally, increased N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission is thought to reduce drug-seeking behavior and anxiety-like behavior.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CPP-115 is its selectivity for N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide-AT. This selectivity reduces the risk of off-target effects and makes CPP-115 a useful tool for studying the role of N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission in various neurological and psychiatric disorders. However, one limitation of CPP-115 is its poor solubility in water, which can make it challenging to administer in vivo.

Orientations Futures

CPP-115 has shown promise in the treatment of various neurological and psychiatric disorders. However, further research is needed to fully understand its therapeutic potential. Some future directions for research on CPP-115 include:
1. Investigating the long-term effects of CPP-115 on N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission and neuronal excitability.
2. Studying the effects of CPP-115 on other neurotransmitter systems, such as dopamine and serotonin.
3. Exploring the potential of CPP-115 as a treatment for other disorders, such as depression and schizophrenia.
4. Developing more water-soluble analogs of CPP-115 to improve its in vivo administration.
Conclusion
CPP-115 is a potent and selective inhibitor of the enzyme N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide-AT, which plays a vital role in regulating N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission. By inhibiting this compound-AT, CPP-115 increases the concentration of this compound in the brain, leading to enhanced N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission. CPP-115 has shown potential in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Further research is needed to fully understand its therapeutic potential and develop more effective analogs.

Méthodes De Synthèse

CPP-115 can be synthesized using a multistep process involving the reaction of various reagents. The synthesis starts with the reaction of cyclopentanone with malononitrile to form 3-cyanocyclopentanone. This intermediate is then reacted with nitroethane to form 3-(2-nitroethyl)-3-cyanocyclopentanone. The final step involves the reaction of this intermediate with methylamine to form CPP-115.

Applications De Recherche Scientifique

CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in various animal models of neurological and psychiatric disorders. For example, CPP-115 has been shown to reduce seizures in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, CPP-115 has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

Propriétés

IUPAC Name

N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c11-6-10(3-1-2-4-10)12-9(14)7-5-8(7)13(15)16/h7-8H,1-5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJNLCVUFWFMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2CC2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.